Methyl(phenyl)silanone
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Overview
Description
Methyl(phenyl)silanone, also known as methyl(phenyl)siloxane, is an organosilicon compound with the molecular formula C7H8OSi. It is a colorless, viscous liquid that is soluble in organic solvents. This compound is structurally related to toluene, with a silyl group replacing the methyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(phenyl)silanone can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with tetraethoxysilane to form phenyltriethoxysilane, which is then reduced with lithium aluminum hydride to produce this compound . Another method involves the catalytic dealkylation polycondensation reaction, which effectively prepares high-purity this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the Müller-Rochow process, which involves the reaction of elementary silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors . This method yields a mixture of silanes, including this compound, which can be further purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)silanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Substitution: It can participate in substitution reactions, where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include lithium aluminum hydride for reduction, and various catalysts such as copper and silver for facilitating reactions . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various substituted silanes. These products are valuable in the synthesis of advanced materials and chemical intermediates.
Scientific Research Applications
Methyl(phenyl)silanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl(phenyl)silanone involves its ability to donate hydride ions in reduction reactions. This property makes it an effective reducing agent in various chemical processes. The molecular targets and pathways involved include the reduction of carbonyl compounds to alcohols and the formation of siloxane bonds through condensation reactions .
Comparison with Similar Compounds
Methyl(phenyl)silanone can be compared with other similar compounds such as:
Phenylsilane (C6H5SiH3): Structurally similar but lacks the methyl group, making it less versatile in certain reactions.
Diphenylsilane (C12H12Si): Contains two phenyl groups, which can lead to different reactivity and applications.
Triphenylsilane (C18H18Si): Contains three phenyl groups, making it more sterically hindered and less reactive in some contexts.
This compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Properties
CAS No. |
9005-12-3 |
---|---|
Molecular Formula |
C7H8OSi |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
methyl-oxo-phenylsilane |
InChI |
InChI=1S/C7H8OSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
IXKNJYSAWNJQQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](=O)C1=CC=CC=C1 |
Related CAS |
9005-12-3 |
Origin of Product |
United States |
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